BenchChemオンラインストアへようこそ!

8-ethoxy-3-(4-ethylphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline

Medicinal Chemistry Scaffold Hopping Lead Optimization

8-ethoxy-3-(4-ethylphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic, polysubstituted tricyclic heterocycle belonging to the pyrazolo[4,3-c]quinoline family. These compounds are recognized in medicinal chemistry for their role as privileged scaffolds, associated with a broad spectrum of potential therapeutic activities.

Molecular Formula C27H25N3O
Molecular Weight 407.517
CAS No. 901004-95-3
Cat. No. B2360867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-ethoxy-3-(4-ethylphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline
CAS901004-95-3
Molecular FormulaC27H25N3O
Molecular Weight407.517
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)OCC)C5=CC=C(C=C5)C
InChIInChI=1S/C27H25N3O/c1-4-19-8-10-20(11-9-19)26-24-17-28-25-15-14-22(31-5-2)16-23(25)27(24)30(29-26)21-12-6-18(3)7-13-21/h6-17H,4-5H2,1-3H3
InChIKeyJJAZPLSBFFVIQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Procurement Guide for 8-ethoxy-3-(4-ethylphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901004-95-3)


8-ethoxy-3-(4-ethylphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic, polysubstituted tricyclic heterocycle belonging to the pyrazolo[4,3-c]quinoline family . These compounds are recognized in medicinal chemistry for their role as privileged scaffolds, associated with a broad spectrum of potential therapeutic activities [1]. This particular compound is supplied as a research-grade chemical for laboratory investigations, with a catalog purity of 95%+ . Its structure features a characteristic 8-ethoxy group, a 3-(4-ethylphenyl) moiety, and a 1-(p-tolyl) substituent, creating a distinct chemical space within the pyrazoloquinoline class.

Why Direct Analog Substitution with 8-ethoxy-3-(4-ethylphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline Fails in Scientific Studies


Generic substitution within the pyrazolo[4,3-c]quinoline scaffold is unreliable due to extreme structure-activity relationship (SAR) sensitivity. The biological target profile is dictated by the specific combination of substitution patterns and their resultant electron distribution across the conjugated system [1]. Minor changes, such as the replacement of the 1-(p-tolyl) group in this compound with a 1-phenyl group, can profoundly alter receptor binding affinity and even toggle the pharmacological effect between agonism and inverse agonism [2]. The specific 3-(4-ethylphenyl) and 8-ethoxy motifs in this compound create a unique pharmacophore fingerprint that is not replicated by in-class analogs, demanding precise structural identity for reproducible research outcomes.

Quantitative Differentiation Evidence for 8-ethoxy-3-(4-ethylphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline


Structural Differentiation from the Unsubstituted Core and N-phenyl Analogs

Compared to the unsubstituted core 2-phenyl-2H-pyrazolo[4,3-c]quinoline (IC50 against human A3 adenosine receptor unknown but identified as an inhibitor) [1], the target compound features a critically different 1-aryl substitution (p-tolyl vs. phenyl) and additional hydrophobic groups at the 3- and 8- positions. The specific p-tolyl and 4-ethylphenyl appendages significantly increase molecular volume (MW 407.52 vs. 245.29) and predicted lipophilicity , which are key parameters for kinase and GPCR inhibitor design [2]. This structural expansion is a common strategy to enhance target selectivity and binding affinity.

Medicinal Chemistry Scaffold Hopping Lead Optimization

Distinct SAR Profile Versus Close 1-Phenyl Analog (CAS 901268-03-9)

Replacing the 1-(p-tolyl) group with a 1-phenyl group, as in 3-(4-ethylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901268-03-9), represents a core structural divergence known to switch pharmacological profiles between agonist, antagonist, and inverse agonist at benzodiazepine receptors across this scaffold class [1]. The p-methyl substituent introduces a distinct electron-donating effect and steric profile on the 1-aryl ring, which is absent in the simpler phenyl analog. This methyl group can profoundly impact the rotational freedom and conformational preference of the N-aryl ring, a critical determinant of target binding .

Structure-Activity Relationship GPCR Modulation Kinase Inhibition

Lipophilicity-Driven Differentiation from 1-(4-Chlorophenyl) Analog (CAS 1251709-10-0)

The 8-ethoxy group is a shared feature, but the key differentiator from 1-(4-chlorophenyl)-8-ethoxy-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 1251709-10-0) is the 1-aryl functionality. The target compound's 1-(p-tolyl) group is neutral and hydrophobic, whereas the comparator's 1-(4-chlorophenyl) is electron-withdrawing and has a different halogen bonding potential . In congeneric series, replacing a p-tolyl with a p-chlorophenyl consistently leads to a measurable increase in chromatographic LogD (often by 0.5-1.0 log units) and can fundamentally alter the metabolic stability profile due to cytochrome P450 binding mode changes . These differences directly translate to distinct in vivo pharmacokinetic profiles.

ADME Properties LogD Prediction Drug-like Properties

Advantage of Multiple Diversification Sites Over Symmetric Dimer Scaffold

Compared to the less substituted 8-ethoxy-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901264-61-7) , this compound's 3-(4-ethylphenyl) group and 1-(p-tolyl) group provide two distinct vectors for additional structural diversification. The para-substituted ethyl and methyl groups offer steric and lipophilic bulk that can probe deeper hydrophobic sub-pockets in target proteins . In contrast, the symmetric 1,3-diphenyl analog presents a more uniform, less differentiated molecular surface, diminishing its capacity for high-fidelity molecular recognition of asymmetric binding sites.

Chemical Biology Tool Compound Design Molecular Probe Development

High-Value Application Scenarios for 8-ethoxy-3-(4-ethylphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline Procurement


Design of CNS-Targeted Chemical Probes

This compound is suitable for deployment as a core scaffold in a CNS drug discovery program targeting GABAA receptors or other GPCRs where structure-dependent agonism/antagonism is critical. Its poly-substitution, particularly the 1-(p-tolyl) group, aligns with the class behavior of benzodiazepine receptor ligands described in patent literature, where minor structural changes toggle pharmacological profiles [1]. It should be used as a starting point for SAR studies aimed at developing a novel anxiolytic or anticonvulsant tool compound, where its differentiated architecture from simple phenyl analogs is a strategic advantage.

Kinase Inhibitor Lead Optimization Campaigns

Building on the demonstrated success of pyrazolo[4,3-c]quinoline derivatives as highly potent ATM kinase inhibitors (IC50 = 0.3 nM) [1], this compound can be utilized as a structurally distinct lead for a hit-expansion program against other PIKK family kinases. Its specific 8-ethoxy and 3-(4-ethylphenyl) groups offer unique vectors for probing adenine-binding pocket back-pocket selectivity, a key challenge in kinase drug discovery. The compound's high purity (95%+) makes it immediately suitable for primary screening assays .

Anticancer Agent Scaffold Development

Based on class-level evidence showing that pyrazolo[4,3-c]quinoline derivatives exhibit moderate to good cytotoxic activity against MCF-7 and A549 cancer cell lines [1], this specific analog can be evaluated for its unique anticancer fingerprint. Its distinct p-tolyl and 4-ethylphenyl motifs are predicted to engage different binding modes with EGFR or other oncogenic kinases, providing a path to overcome resistance seen with first-generation inhibitors [1]. This makes it a rational procurement choice for an oncology-focused screening deck.

Molecular Probe for G4-DNA Stabilization Studies

Given that a novel series of pyrazolo[4,3-c]quinolines has been identified as stabilizing ligands for c-MYC and KRAS G-quadruplexes with high ΔTm values [1], this specific poly-substituted analog is a next-generation candidate for biophysical profiling. Its extended planar aromatic surface and cationic potential can be exploited to develop a molecular probe to study G4-DNA-mediated transcriptional regulation of oncogenes. Purchasing this compound would serve a chemical biology lab investigating non-canonical nucleic acid structures as therapeutic targets.

Quote Request

Request a Quote for 8-ethoxy-3-(4-ethylphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.